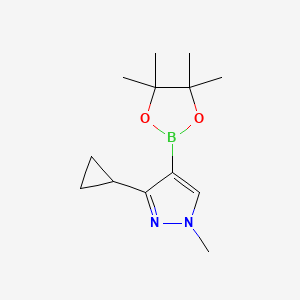

3-cyclopropyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

描述

3-Cyclopropyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronic acid derivative with a pyrazole core

Synthetic Routes and Reaction Conditions:

Boronic Acid Derivatives Synthesis: The compound can be synthesized through the reaction of 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole with cyclopropyl bromide in the presence of a palladium catalyst.

Industrial Production Methods: Large-scale synthesis involves optimizing reaction conditions such as temperature, pressure, and solvent choice to achieve high yield and purity.

Types of Reactions:

Oxidation: The boronic acid group can be oxidized to form boronic esters.

Reduction: Reduction reactions can be performed to convert the boronic acid to boronic esters or boronic acids.

Substitution Reactions: The pyrazole ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.

Major Products Formed:

Boronic Esters: Formed through oxidation reactions.

Reduced Boronic Acids: Resulting from reduction reactions.

Substituted Pyrazoles: Resulting from nucleophilic substitution reactions.

属性

IUPAC Name |

3-cyclopropyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BN2O2/c1-12(2)13(3,4)18-14(17-12)10-8-16(5)15-11(10)9-6-7-9/h8-9H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBAKARDWOWAFTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C3CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257637-82-3 | |

| Record name | 3-cyclopropyl-1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

科学研究应用

Medicinal Chemistry

Antimicrobial and Antitumor Activities

Recent studies have highlighted the compound's potential as an antimicrobial and antitumor agent. Pyrazole derivatives have been synthesized and evaluated for their biological activities. For instance, a series of pyrazolo[1,5-a]pyrimidine derivatives demonstrated promising antibacterial and antifungal properties, as well as significant antitumor activity against various human cancer cell lines including MCF-7 and HepG-2 . The incorporation of the dioxaborolane moiety enhances the compound's efficacy due to its ability to form stable complexes with biological targets.

Mechanism of Action

The mechanism of action for pyrazole derivatives often involves the inhibition of key enzymes or receptors associated with disease processes. For example, pyrazole compounds have shown inhibitory effects on monoamine oxidases (MAOs), leading to increased levels of neurotransmitters that can improve mood and cognitive function . Moreover, compounds containing electron-donating groups exhibit enhanced anti-inflammatory activities .

Agrochemicals

Pesticidal Properties

The structural characteristics of 3-cyclopropyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole suggest potential applications in agrochemicals. Pyrazole derivatives are known for their effectiveness as herbicides and insecticides. The introduction of the dioxaborolane group may enhance the stability and bioavailability of these compounds in agricultural settings.

Material Science

Polymer Chemistry

The unique properties of this compound make it a candidate for use in polymer chemistry. Its ability to form cross-links can be utilized in the development of advanced materials with improved mechanical properties. Research into its application in creating boron-containing polymers is ongoing.

Case Studies

作用机制

The compound exerts its effects through the boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in biological systems where it can inhibit enzymes or modulate biological pathways.

Molecular Targets and Pathways Involved:

Enzyme Inhibition: Targets enzymes involved in metabolic pathways.

Biological Pathways: Modulates pathways related to cell signaling and regulation.

相似化合物的比较

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Similar core structure but lacks the cyclopropyl group.

3-Cyclopropyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar boronic acid derivative but with a pyridine core instead of pyrazole.

Uniqueness:

The presence of the cyclopropyl group in the pyrazole ring enhances the compound's stability and reactivity, making it distinct from other boronic acid derivatives.

生物活性

3-Cyclopropyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 298.19 g/mol. Its structure features a cyclopropyl group and a dioxaborolane moiety, which are thought to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Cannabinoid Receptors : Research has indicated that compounds with similar structures exhibit significant affinity for cannabinoid receptors (CB1 and CB2). For example, analogs containing cyclopropyl groups have shown potent activity in modulating these receptors .

- Kinase Inhibition : The presence of the pyrazole ring suggests potential kinase inhibitory activity. Compounds in this class have been studied for their ability to inhibit kinases involved in cancer progression .

Pharmacological Studies

Several studies have elucidated the pharmacological profile of pyrazole derivatives:

- Anti-inflammatory Activity : Compounds similar to this compound have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines .

- Antiparasitic Activity : Some pyrazole derivatives have been tested for their efficacy against malaria parasites. Modifications on the pyrazole structure significantly influenced their potency against Plasmodium falciparum .

- Metabolic Stability : The metabolic stability of these compounds has been assessed using human liver microsomes to predict their pharmacokinetic profiles. Enhancements in solubility and stability were observed with certain structural modifications .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 298.19 g/mol |

| CAS Number | 1904650-82-3 |

| Solubility | Variable (dependent on structure) |

| Biological Targets | CB1/CB2 receptors; Kinases |

Case Study 1: Cannabinoid Receptor Modulation

In a study evaluating the effects of cyclopropyl-containing pyrazoles on cannabinoid receptors, it was found that these compounds exhibited high affinity for CB1 receptors and showed potential for therapeutic applications in treating pain and inflammation.

Case Study 2: Antimalarial Efficacy

A series of pyrazole derivatives were tested against Plasmodium falciparum in vitro. The results indicated that specific modifications increased potency significantly (EC50 values as low as 0.025 µM), suggesting a promising avenue for antimalarial drug development .

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester group facilitates palladium-catalyzed cross-coupling reactions, enabling aryl-aryl bond formation.

Mechanism :

The reaction proceeds via oxidative addition of an aryl halide to Pd(0), transmetallation with the boronate ester, and reductive elimination to form the biaryl product .

Example Reaction :

| Reagents | Conditions | Yield | Source |

|---|---|---|---|

| XPhos Pd G2, K₃PO₄, dioxane/water | 80°C, nitrogen atmosphere, 16 hours | 25.6% |

In a representative protocol, the compound reacts with 2-fluoro-3-bromobenzamide under microwave-assisted conditions to yield N-(1-cyclobutyl-1H-pyrazol-4-yl)-2-fluoro-3-(1-methyl-1H-pyrazol-4-yl)benzamide .

Oxidation of the Boronate Ester

The dioxaborolane group can be oxidized to a boronic acid under controlled conditions.

Reaction Pathway :

Conditions :

-

Oxidants: Hydrogen peroxide (H₂O₂) in acetic acid.

-

Temperature: Room temperature to 50°C.

This transformation is critical for subsequent functionalization, as boronic acids are more reactive in certain coupling reactions.

Alkylation and Functionalization

While the N-methyl group limits alkylation at the pyrazole nitrogen, the boronate group can undergo transmetallation or participate in electrophilic substitutions.

Example :

-

Mitsunobu Reaction : Triphenylphosphine and diethyl azodicarboxylate (DEAD) mediate alkylation of hydroxyl-containing substrates, though direct examples for this compound are not documented.

Protodeboronation

Under acidic conditions, the boronate group may undergo protodeboronation, replacing boron with hydrogen.

Conditions :

Stability and Side Reactions

Hydrolysis :

The dioxaborolane group is susceptible to hydrolysis in protic solvents, necessitating anhydrous conditions during reactions .

Thermal Stability :

Decomposition occurs above 150°C, requiring temperature control during synthesis.

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 3-cyclopropyl-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging its boronate ester functionality. Key steps include:

- Borylation : Reaction of halogenated pyrazole precursors (e.g., 4-bromo-1-methylpyrazole derivatives) with bis(pinacolato)diboron or pinacolborane under palladium catalysis (e.g., PdCl₂(PPh₃)₂) in anhydrous solvents (THF/dioxane) at 80–100°C .

- Cyclopropane introduction : Cyclopropylation via nucleophilic substitution or transition-metal-mediated coupling, often requiring careful control of steric hindrance and temperature .

- Critical Parameters :

- Catalyst selection (PdCl₂ vs. Pd(OAc)₂) impacts coupling efficiency.

- Base choice (Na₂CO₃ vs. K₂CO₃) affects solubility and side reactions.

- Table 1 : Representative reaction conditions and yields from literature:

| Precursor | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Bromo-1-methylpyrazole | PdCl₂(PPh₃)₂ | THF | 100 | 77 | |

| 3-Cyclopropyl-4-iodopyrazole | Pd(OAc)₂ | Dioxane | 80 | 65 |

Q. How can purity and structural integrity be validated after synthesis?

- Methodology :

- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients to remove unreacted boronate esters or cyclopropane byproducts .

- Spectroscopic Confirmation :

- ¹H NMR : Characteristic peaks for cyclopropyl protons (δ 0.5–1.5 ppm) and pinacol boronate (δ 1.3–1.4 ppm) .

- ¹¹B NMR : A singlet near δ 30 ppm confirms boronate ester formation .

- Recrystallization : Ethanol/DMF mixtures (1:1) effectively purify polar impurities .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., NMR vs. X-ray crystallography) for this compound?

- Case Study : Discrepancies in cyclopropyl ring conformation (planar vs. puckered) may arise from dynamic effects in solution (NMR) vs. solid-state (X-ray).

- Methodology :

- Dynamic NMR : Variable-temperature ¹H NMR can detect ring-flipping barriers, explaining peak splitting anomalies .

- X-ray Refinement : Use SHELXL for high-resolution crystallography to validate bond lengths/angles. For example, cyclopropane C–C bonds typically measure ~1.51 Å in crystal structures .

- Table 2 : Comparative data for cyclopropyl moiety:

| Method | C–C Bond Length (Å) | Dihedral Angle (°) | Reference |

|---|---|---|---|

| X-ray | 1.52 ± 0.02 | 5.3 | |

| DFT | 1.50 | 4.8 | N/A |

Q. How can the boronate group be leveraged in late-stage functionalization for target-oriented synthesis (e.g., drug discovery)?

- Methodology :

- Suzuki-Miyaura Coupling : Cross-coupling with aryl/heteroaryl halides to install pharmacophores (e.g., fluorinated or heterocyclic groups) under mild conditions (e.g., PdCl₂(dppf), 60°C) .

- Protodeboronation Risks : Acidic or aqueous conditions may cleave the boronate; use anhydrous protocols with Na₂CO₃ as a mild base .

Q. What are the challenges in characterizing weak non-covalent interactions (e.g., C–H···O/B) in this compound’s solid-state structure?

- Methodology :

- Hirshfeld Surface Analysis : Quantify intermolecular contacts using OLEX2 or CrystalExplorer. For example, C–H···O interactions from the dioxaborolane oxygen contribute to crystal packing .

- Thermal Analysis : DSC/TGA reveals stability thresholds linked to these interactions (e.g., decomposition >200°C) .

Data-Driven Insights

- Synthetic Yield Optimization : Lower yields (<70%) often stem from steric hindrance at the pyrazole 4-position. Microwave-assisted synthesis (120°C, 20 min) improves efficiency .

- Biological Relevance : Molecular docking studies (e.g., using 14-α-demethylase lanosterol as a target) suggest potential antifungal activity, warranting SAR exploration of the cyclopropyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。